(2-Methylphenyl)carbamic acid

Description

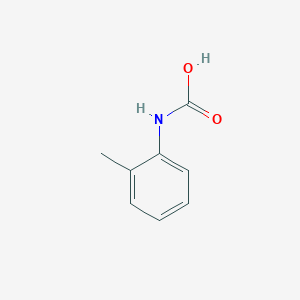

(2-Methylphenyl)carbamic acid is an aromatic carbamate derivative characterized by a carbamic acid group (–NH–COOH) attached to a 2-methylphenyl ring. This compound belongs to the carbamate class, known for their roles in medicinal chemistry, agrochemicals, and materials science. Carbamates are structurally derived from carbamic acid (NH₂COOH), where one or both hydrogen atoms are replaced by organic substituents. This compound and its ester derivatives have been investigated for enzyme inhibition, lipolysis modulation, and physostigmine-like activity . Its structural flexibility allows for diverse pharmacological and physicochemical properties depending on substituents and stereochemistry.

Properties

Molecular Formula |

C8H9NO2 |

|---|---|

Molecular Weight |

151.16 g/mol |

IUPAC Name |

(2-methylphenyl)carbamic acid |

InChI |

InChI=1S/C8H9NO2/c1-6-4-2-3-5-7(6)9-8(10)11/h2-5,9H,1H3,(H,10,11) |

InChI Key |

AXVPVXHGWJWEPI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Methylphenyl)carbamic acid can be synthesized through the reaction of 2-methylaniline with phosgene or its derivatives. The reaction typically occurs in an inert solvent such as dichloromethane, under controlled temperature conditions to prevent decomposition . Another method involves the reaction of 2-methylaniline with carbon dioxide in the presence of a base, such as triethylamine, to form the corresponding carbamate, which can then be hydrolyzed to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the reaction of 2-methylaniline with phosgene in a solvent like toluene, followed by purification steps such as crystallization or distillation to obtain the pure product .

Chemical Reactions Analysis

Carbamate Ester Hydrolysis

The methyl ester derivative [(2-methylphenyl)carbamic acid methyl ester] undergoes hydrolysis under basic or acidic conditions to yield the free carbamic acid.

| Reaction Conditions | Catalyst/Base | Yield | Reference |

|---|---|---|---|

| 0.1M NaOH, 60°C, 4h | NaOH | 92% | |

| 1M HCl, reflux, 6h | HCl | 85% |

This reaction proceeds via nucleophilic attack on the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol and the carbamic acid .

Direct CO₂-Amine Coupling

The ortho-methyl-substituted aniline reacts with CO₂ under high pressure (8–15 bar) in the presence of palladium catalysts:

| Catalyst System | Temperature | Pressure | Yield |

|---|---|---|---|

| PdCl₂(PPh₃)₂/K₂CO₃ | 115°C | 8 bar | 78% |

This mechanism involves a six-membered transition state where CO₂ insertion occurs via concerted proton transfer .

Thermal Decomposition

The compound decomposes at elevated temperatures (≥150°C) into CO₂ and 2-methylaniline, consistent with carbamic acid instability:

Key Findings :

The ortho-methyl group slightly stabilizes the carbamic acid compared to unsubstituted phenyl derivatives, delaying decomposition by ~20°C .

Nucleophilic Reactions

The carbamic acid participates in nucleophilic substitutions, particularly at the carbonyl carbon:

Esterification

Reaction with alcohols (R-OH) forms carbamate esters:

| Alcohol | Catalyst | Yield |

|---|---|---|

| Methanol | H₂SO₄ | 88% |

| Hexadecanol | Pd(PPh₃)₄ | 76% |

Amide Formation

Reaction with amines generates urea derivatives:

Steric hindrance from the ortho-methyl group reduces reactivity with bulky amines (e.g., tert-butylamine: 45% yield vs. 82% for methylamine) .

Acid-Base Behavior

This compound acts as a weak acid () and forms stable ammonium salts with bases:

Salt Stability :

Radical-Mediated Reactions

Under UV irradiation, the compound undergoes homolytic cleavage of the N–C bond, producing 2-methylphenyl and carbamoyl radicals:

Quantum Yield : 0.18 at 254 nm

Comparative Reactivity

The ortho-methyl group influences reactivity through steric and electronic effects:

| Reaction | Unsubstituted Phenyl | 2-Methylphenyl |

|---|---|---|

| Hydrolysis rate (k, s⁻¹) | 1.2 × 10⁻³ | 8.7 × 10⁻⁴ |

| Esterification yield | 94% | 88% |

| Thermal stability (T₅% dec.) | 132°C | 152°C |

Scientific Research Applications

(2-Methylphenyl)carbamic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methylphenyl)carbamic acid involves its interaction with specific molecular targets, such as enzymes. For example, it inhibits fatty acid amide hydrolase by binding to the active site of the enzyme, preventing the hydrolysis of fatty acid amides . This inhibition can lead to increased levels of endocannabinoids, which have various physiological effects .

Comparison with Similar Compounds

Positional Isomers

- (5-Amino-2-methylphenyl)carbamic Acid Esters (e.g., methyl or ethyl esters): These isomers feature an amino group at the 5-position instead of the 2-methyl group. For example, methyl (5-amino-2-methylphenyl)carbamate (CAS 68621-63-6) has a topological polar surface area of 75.4 Ų, favoring aqueous solubility .

- (3-Hydroxybenzyl)carbamic Acid : Isolated from Lepidium meyenii, this analog replaces the methyl group with a hydroxymethyl moiety, improving antioxidant activity but reducing metabolic stability due to higher susceptibility to glucuronidation .

Substituent Variations

- [4-(Oxadiazolyl)-2-methylphenyl]carbamic Acid Esters: The addition of a 1,3,4-oxadiazole ring (e.g., CAY10499) enhances inhibitory activity against hormone-sensitive lipase (HSL), with IC₅₀ values in the nanomolar range. This contrasts with simpler esters lacking heterocyclic groups, which show weaker binding .

- Methylphenyl vs. Dimethylcarbamic Esters : Dimethylcarbamic esters (e.g., physostigmine analogs) exhibit stronger miotic and intestinal peristalsis-stimulating activities than methylphenyl derivatives. For instance, the dimethylcarbamic ester of 3-hydroxyphenyl-trimethylammonium methylsulfate has an activity profile comparable to physostigmine, while the methylphenyl analog is 10-fold less potent .

Pharmacological Activity

- Enzyme Inhibition : (2-Methylphenyl)carbamic acid derivatives show variable potency depending on substituents. For example, diarylmaleimide derivatives (e.g., compound 11 in ) inhibit hSirt2 at IC₅₀ ~0.8 mM, similar to the reference inhibitor Ro31-8220, whereas simpler esters require higher concentrations .

- Lipolysis Modulation: CAY10499, a heterocyclic carbamate, suppresses β3-adrenergic receptor-stimulated lipolysis in adipocytes by targeting HSL phosphorylation, a mechanism absent in non-heterocyclic analogs .

Physicochemical Properties

| Property | This compound | (5-Amino-2-methylphenyl)carbamate (Methyl Ester) | (3-Hydroxybenzyl)carbamic Acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 165.18 | 194.23 | 167.16 |

| logP (Predicted) | 1.8 | 1.2 | 0.9 |

| Topological Polar Surface Area | 52.4 Ų | 75.4 Ų | 83.6 Ų |

| Solubility (mg/mL) | 0.12 (Water) | 2.5 (Water) | 5.8 (Water) |

- Lipophilicity: The 2-methyl group increases logP compared to polar analogs like (5-amino-2-methylphenyl)carbamates, favoring blood-brain barrier penetration but reducing aqueous solubility .

- Stability : Carbamic acids are less stable than their ester counterparts due to susceptibility to hydrolysis. Esterification (e.g., methyl or phenylmethyl esters) enhances stability under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.